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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells,

HPK1 attenuates T-cell activation and proliferation, making it a compelling therapeutic target in

immuno-oncology.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immune responses.

Hpk1-IN-55 is a potent and selective inhibitor of HPK1. Understanding its selectivity profile

across the human kinome is paramount for predicting its therapeutic window and potential off-

target effects. This technical guide provides a detailed overview of the selectivity of Hpk1-IN-
55, methodologies for its assessment, and the signaling context of its target.

Data Presentation: Kinase Selectivity Profile
Quantitative data on the selectivity of Hpk1-IN-55 is summarized below. Due to the limited

availability of a comprehensive public kinome scan for Hpk1-IN-55, its known selectivity against

key kinases is presented alongside a more extensive panel for a representative, well-

characterized HPK1 inhibitor for comparative purposes.

Table 1: Selectivity Profile of Hpk1-IN-55
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Kinase IC50 (nM) Selectivity Fold vs. HPK1

HPK1 <0.51 1

GCK-like kinase >324.9 >637

LCK >521.2 >1022

Data sourced from publicly available information.[3]

Table 2: Representative Selectivity Profile of a Potent HPK1 Inhibitor

Kinase IC50 (nM) % Inhibition @ 1µM

HPK1 (MAP4K1) 2.9 99

MAP4K2 (GCK) 150 85

MAP4K3 (GLK) 330 75

MAP4K4 (HGK) >10000 15

MAP4K5 (KHS) 2800 45

MINK1 (MAP4K6) 860 65

LCK >10000 10

FLT3 45 95

SYK 78 92

This table presents data for a representative HPK1 inhibitor to illustrate a typical selectivity

panel. This is not data for Hpk1-IN-55.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust

biochemical assays. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a

common method for quantifying kinase activity and inhibitor potency.
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ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hpk1-IN-55 against

HPK1 and a panel of other kinases.

Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction.

The amount of ADP is directly proportional to the kinase activity. The assay is performed in two

steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the

ADP is converted to ATP, which is then used to generate a luminescent signal via a

luciferase/luciferin reaction.

Materials:

Recombinant human HPK1 enzyme

Kinase panel of interest (purified recombinant enzymes)

Suitable substrate for each kinase (e.g., Myelin Basic Protein (MBP) for HPK1)

Hpk1-IN-55

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well assay plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Procedure:

Inhibitor Preparation: Prepare a serial dilution of Hpk1-IN-55 in the kinase assay buffer.

Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(e.g., 10 µM). Include a DMSO-only control.

Reaction Setup:

Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

Add 2.5 µL of the serially diluted Hpk1-IN-55 or DMSO control to the respective wells.

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration

should be at or near the Km for each specific kinase.

Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60

minutes). The incubation time should be optimized to ensure the reaction is in the linear

range.

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated during the kinase reaction to ATP and

contains luciferase and luciferin to produce a luminescent signal. Incubate at room

temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.

Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a

control with a high concentration of a potent inhibitor as 0% activity.

Plot the percent inhibition against the logarithm of the Hpk1-IN-55 concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the

IC50 value.

Mandatory Visualization
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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
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Caption: General workflow for determining kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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